molecular formula C10H12O2S B3065915 2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide CAS No. 6525-37-7

2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide

Cat. No.: B3065915
CAS No.: 6525-37-7
M. Wt: 196.27 g/mol
InChI Key: IAKMJCFNRXTIOM-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzo[b]thiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to produce high yields and excellent enantioselectivities (up to 99% yield and >99% enantiomeric excess) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. The use of Rhodium catalysts and specific ligands can facilitate the hydrogenation of prochiral substrates, resulting in the desired chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide has significant applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide include other benzo[b]thiophene derivatives, such as:

  • 2,3-Dihydrobenzo[b]thiophene
  • 2,3-Dihydro-2-methyl-benzo[b]thiophene
  • 2,3-Dihydro-3-methyl-benzo[b]thiophene

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the 1,1-dioxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,3-dimethyl-2,3-dihydro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-8(2)13(11,12)10-6-4-3-5-9(7)10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKMJCFNRXTIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(S(=O)(=O)C2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609840
Record name 2,3-Dimethyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-37-7
Record name 2,3-Dimethyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Reactant of Route 2
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Reactant of Route 3
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Reactant of Route 4
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Reactant of Route 5
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Reactant of Route 6
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide

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